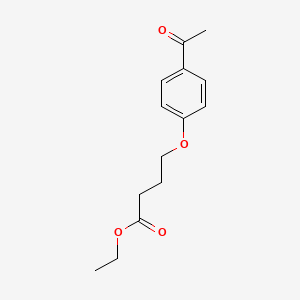
Ethyl 4-(4-acetylphenoxy)butanoate
Overview
Description
Ethyl 4-(4-acetylphenoxy)butanoate is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to a butyric acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylphenoxy)butanoate typically involves the reaction of 4-acetylphenol with butyric acid ethyl ester under specific conditions. One common method is the Williamson ether synthesis, where 4-acetylphenol is reacted with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-carboxy-phenoxy)-butyric acid ethyl ester.
Reduction: Formation of 4-(4-hydroxy-phenoxy)-butyric acid ethyl ester.
Substitution: Formation of substituted derivatives like 4-(4-nitro-phenoxy)-butyric acid ethyl ester or 4-(4-bromo-phenoxy)-butyric acid ethyl ester.
Scientific Research Applications
Ethyl 4-(4-acetylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylphenoxy)butanoate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to mimic natural auxins, which are plant hormones that regulate growth. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to the inhibition of weed growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-phenoxyacetic acid
- 4-Acetyl-phenoxyacetic acid
- 4-tert-Butyl-phenoxyacetic acid
Uniqueness
Compared to similar compounds, Ethyl 4-(4-acetylphenoxy)butanoate exhibits unique properties due to the presence of the butyric acid ethyl ester moiety. This structural feature may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(4-acetylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)5-4-10-18-13-8-6-12(7-9-13)11(2)15/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMSNLNURQOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2377654.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)
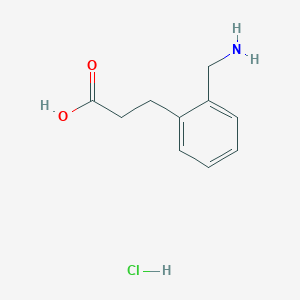
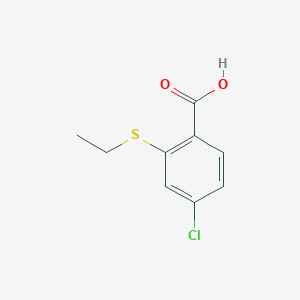
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
![3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2377663.png)
![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)
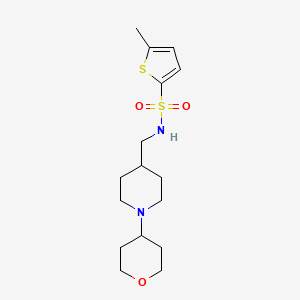
![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
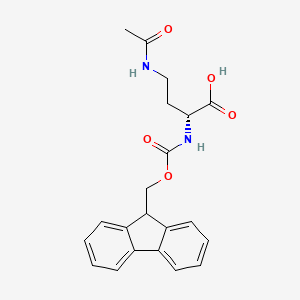
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2377671.png)
